molecular formula C15H21NO3 B295013 1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate

1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate

Cat. No.: B295013
M. Wt: 263.33 g/mol
InChI Key: GTYRMGYCLXYATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has been studied extensively for its potential use in drug development. In

Scientific Research Applications

1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising areas of research is its use in drug development. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis in vitro. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate is not fully understood, but studies suggest that it may act by inhibiting key enzymes or signaling pathways involved in cancer cell growth and inflammation. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have a neuroprotective effect, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate in lab experiments is its versatility. It can be used as a reagent in organic synthesis and as a tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that it may enhance the effectiveness of other anti-cancer agents when used in combination. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for drug development. Finally, studies are needed to investigate the potential side effects and toxicity of this compound in vivo, which will be critical for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in various fields, particularly in drug development. Its synthesis method is well-established, and its mechanism of action and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(Morpholin-4-yl)propan-2-yl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and 4-morpholinopropanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography or recrystallization.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-morpholin-4-ylpropan-2-yl 3-methylbenzoate

InChI

InChI=1S/C15H21NO3/c1-12-4-3-5-14(10-12)15(17)19-13(2)11-16-6-8-18-9-7-16/h3-5,10,13H,6-9,11H2,1-2H3

InChI Key

GTYRMGYCLXYATF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC(C)CN2CCOCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC(C)CN2CCOCC2

Origin of Product

United States

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